Computed Lipophilicity (XLogP3) Separation from the Isopropyl Analog
The target compound’s computed XLogP3 is 2.0 (PubChem) [1]. The direct isopropyl analog (CAS 1209831‑85‑5, 1-(2,3‑dimethoxybenzoyl)-4-[5-(propan‑2‑yl)-1,3,4‑oxadiazol‑2‑yl]piperidine) is predicted to have an XLogP3 of approximately 2.7 based on the same computational method (PubChem prediction for CID 45540702, which differs only by the cyclopropyl→isopropyl swap) [2]. The +0.7 log unit shift means the isopropyl analog is roughly five‑fold more lipophilic, which can lead to higher non‑specific binding, faster metabolic clearance, and poorer aqueous solubility.
| Evidence Dimension | Computed octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | Isopropyl analog (CID 45540702) – XLogP3 ≈ 2.7 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (≈5× higher lipophilicity for the analog) |
| Conditions | PubChem XLogP3 3.0 algorithm; consistent protonation state |
Why This Matters
For CNS‑oriented projects, a lower lipophilicity (closer to the CNS drug‑like space of XLogP ≈ 2–4) reduces the risk of off‑target pharmacology and improves developability, making the cyclopropyl analog a more attractive early lead.
- [1] PubChem XLogP3 for CID 45540701, accessed 2026-04-29. View Source
- [2] PubChem predicted XLogP3 for CID 45540702 (isopropyl analog), accessed 2026-04-29. View Source
